molecular formula C18H17FN4O2 B11396088 N-(4-fluorobenzyl)-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

N-(4-fluorobenzyl)-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11396088
M. Wt: 340.4 g/mol
InChI Key: WZVSOGDXMWKNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorophenyl methyl halide in the presence of a base to introduce the fluorophenyl group.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the fluorophenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
  • N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

Uniqueness

N-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring structure, which provides stability and versatility in chemical reactions. The presence of the fluorophenyl group enhances its biological activity and membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O2/c1-12-4-2-3-5-16(12)23-21-15(11-24)17(22-23)18(25)20-10-13-6-8-14(19)9-7-13/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

WZVSOGDXMWKNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.